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1-(3-Iodophenyl)guanidine

Cat. No.: B13676542
M. Wt: 261.06 g/mol
InChI Key: VKJFNTIDNIZFDD-UHFFFAOYSA-N
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Description

Overview of Guanidine (B92328) Derivatives in Contemporary Organic Synthesis and Supramolecular Chemistry

Guanidine, with its HNC(NH₂)₂ formula, and its organic derivatives are a class of compounds recognized for their unique structural and chemical properties. ineosopen.orgwikipedia.org The guanidinium (B1211019) cation, formed upon protonation, is remarkably stable due to resonance, a phenomenon sometimes referred to as "Y-aromaticity". ineosopen.orgsci-hub.se This inherent stability makes guanidine and its derivatives some of the strongest organic bases known. ineosopen.orgthieme-connect.de This high basicity has led to their widespread use in organic synthesis as potent, non-nucleophilic bases and catalysts for a variety of reactions, including the Michael addition, aza-Henry reactions, and aldol (B89426) condensations. ineosopen.org

Beyond their catalytic applications, guanidine derivatives are pivotal in supramolecular chemistry. researchgate.netresearchgate.netsorbonne-universite.fr Their structure, characterized by multiple hydrogen bond donors and acceptors, allows them to participate in specific, non-covalent binding events and form intricate, predictable hydrogen-bonding patterns. sci-hub.semdpi.com This capability makes them excellent building blocks for creating complex supramolecular assemblies, chemical sensors, and ion transporters. mdpi.com The versatility and tunable nature of the guanidine moiety have cemented its role as a valuable functional group in both medicinal and materials science. researchgate.netresearchgate.net

Historical Development of Aryl Guanidine Synthesis and General Chemical Utility

The history of guanidine itself dates back to 1861, when it was first isolated by Adolph Strecker from the oxidative degradation of guanine. wikipedia.org The synthesis of guanidine derivatives, however, has evolved significantly since the early days of organic chemistry, which often relied on the use of hazardous reagents like cyanamide (B42294) with moderate to low yields. thieme-connect.de Over the years, a diverse array of methods for preparing substituted guanidines, including aryl guanidines, has been developed to improve efficiency, yield, and substrate scope.

Key synthetic strategies that have been refined over time include:

Guanylation of amines: This is the most common approach, where an amine is treated with a "guanylating agent." thieme-connect.de These agents can be cyanamides, thioureas, or carbodiimides. thieme-connect.desorbonne-universite.fr

From Thioureas: The conversion of substituted thioureas into guanidines is a frequently employed and widely applicable method, often using reagents like mercury(II) oxide or the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) to facilitate the transformation. thieme-connect.de

From Carbodiimides: The reaction of amines with carbodiimides, which can be generated in situ from thioureas or ureas, provides a relatively straightforward route to highly substituted guanidines. thieme-connect.desorbonne-universite.fr

Catalytic Methods: More recently, metal-catalyzed approaches have gained prominence. researchgate.netorganic-chemistry.org Catalysts based on copper, palladium, lanthanides, and scandium have been used to facilitate the addition of amines to carbodiimides or to construct aryl-guanidine bonds through cross-coupling reactions, often under milder conditions. researchgate.netorganic-chemistry.orgorganic-chemistry.orgumich.edu For instance, a modified Ullmann reaction using a copper catalyst allows for the guanidinylation of various aryl halides. researchgate.netorganic-chemistry.org

The general chemical utility of aryl guanidines stems primarily from their strong basicity and their ability to act as ligands in catalysis. ineosopen.orgthieme-connect.de The electronic nature of the aryl substituent can modulate the pKa of the guanidine group, allowing for fine-tuning of its properties for specific applications. sci-hub.se

Rationale for Academic Investigation of 1-(3-Iodophenyl)guanidine: Unique Structural and Electronic Features

The academic interest in this compound is driven by the unique combination of its three core components: the phenyl ring, the guanidine functional group, and the iodine substituent at the meta-position.

The guanidine group provides the foundational properties of high basicity and hydrogen-bonding capability. ineosopen.org The attachment of an aryl ring generally decreases the basicity compared to simple alkyl guanidines due to the electron-withdrawing nature of the sp²-hybridized phenyl group. sci-hub.se The specific position of the iodine atom on this ring is crucial. Halogens, like iodine, exert an electron-withdrawing inductive effect. In the meta-position, this effect influences the electronic density of the entire aromatic system and, consequently, the pKa of the guanidine moiety. This electronic modulation can affect how the molecule interacts with biological targets. sci-hub.se

Furthermore, the iodine atom itself presents several key features for research:

Synthetic Handle: The carbon-iodine bond is relatively weak, making it a versatile site for further chemical modification through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, allowing for the synthesis of more complex derivatives. smolecule.com

Radiolabeling: The availability of radioactive isotopes of iodine (e.g., Iodine-123, Iodine-124, Iodine-125) makes the iodoaryl scaffold an excellent precursor for developing radioligands. ontosight.ai Analogs such as N-(1-naphthyl)-N'-(3-[(125)I]-iodophenyl)-N'-methylguanidine and [¹²⁵I]-1-(p-iodophenyl)-3-(1-adamantyl)guanidine have been synthesized and investigated as imaging agents for NMDA and sigma receptors, respectively, in the central nervous system and in tumors. acs.orgnih.govnih.govnih.gov

The combination of a tunable basic center, a hydrogen-bonding array, and a site for radiolabeling or further functionalization makes this compound a compound of significant interest for fundamental chemical and medicinal chemistry research.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Formula C₇H₈IN₃ ontosight.ai
Molecular Weight 277.07 g/mol N/A
Appearance Solid (typical for guanidinium salts) N/A

Note: Experimental data for the free base is limited; properties are often reported for its salt form (e.g., hydrochloride).

Scope and Objectives of Fundamental Chemical Research on the Compound

The primary goals of fundamental research on this compound encompass several interrelated areas, building upon the knowledge gained from structurally similar molecules.

Synthetic Methodology Development: A key objective is the establishment of efficient and scalable synthetic routes. Research focuses on optimizing existing guanylation protocols or developing novel catalytic methods to produce this compound and its derivatives in high yield and purity. A known method for a similar compound involves reacting 1-naphthyl cyanamide with N-methyl-3-iodoaniline hydrochloride. google.com

Structural and Physicochemical Characterization: A thorough investigation of the compound's properties is essential. This includes:

Structural Analysis: Using techniques like X-ray crystallography and NMR spectroscopy to determine the solid-state and solution-phase structures, including preferred tautomeric forms and conformational arrangements. mdpi.com The electronic properties of substituents are known to dictate the tautomeric structure in the solid state. mdpi.com

Basicity Measurement: Quantifying the pKa value to understand the influence of the meta-iodo substituent on the basicity of the guanidine group.

Exploration as a Molecular Probe: A major objective is to leverage the iodine atom for developing research tools. This involves the radiosynthesis of isotopically labeled this compound (e.g., with ¹²³I, ¹²⁴I, or ¹²⁵I) to create potential ligands for in vitro binding assays and in vivo imaging techniques like SPECT or PET. nih.govnih.gov

Investigation of Biological Interactions: Drawing parallels from other aryl guanidines, research aims to identify and characterize potential biological targets. nih.govnih.gov The scope includes screening for affinity and activity at various receptors, enzymes, or ion channels, with a particular interest in neurological targets given the activity of related compounds. nih.govacs.org The ultimate goal is to understand the structure-activity relationships that govern these interactions.

Table 2: Compounds Mentioned

Compound Name
This compound
1-Naphthyl cyanamide
2-Chloro-1-methylpyridinium iodide (Mukaiyama reagent)
Guanidine
Guanine
N-(1-Naphthyl)-N'-(3-[(125)I]-iodophenyl)-N'-methylguanidine
N-Methyl-3-iodoaniline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8IN3 B13676542 1-(3-Iodophenyl)guanidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8IN3

Molecular Weight

261.06 g/mol

IUPAC Name

2-(3-iodophenyl)guanidine

InChI

InChI=1S/C7H8IN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11)

InChI Key

VKJFNTIDNIZFDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)N=C(N)N

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 1 3 Iodophenyl Guanidine

Established Synthetic Pathways to Aryl Guanidines: A Comprehensive Review

The synthesis of aryl guanidines is a well-established field in organic chemistry, driven by the significant biological activity of the guanidine (B92328) moiety. The core of these syntheses involves the reaction of an amine with a suitable guanylating agent. Several classes of reagents and methodologies have been developed over the years.

Classical approaches, which are still widely used, often rely on the transformation of various functional groups into the guanidine core. acs.org The most common methods include:

From Thioureas: This is a frequently used method where a thiourea (B124793) derivative, often protected with electron-withdrawing groups like tert-butoxycarbonyl (Boc), is activated to facilitate reaction with an amine. Activation can be achieved with reagents like Mukaiyama's reagent or thiophilic metal salts, such as mercuric chloride. acs.org The reaction proceeds through a carbodiimide (B86325) intermediate. acs.org

From Carbodiimides: The direct addition of an amine to a carbodiimide is an atom-economical route to guanidines. This reaction can be catalyzed by various metal salts, including those of palladium and ytterbium, or proceed under catalyst-free conditions, although the latter may be less efficient for certain substrates. nih.govgoogle.com

From Cyanamides: The reaction of an amine with cyanamide (B42294) or a substituted cyanamide is a fundamental method. google.com This reaction can be catalyzed by Lewis or Brønsted acids to enhance the electrophilicity of the cyanamide. google.comgoogle.comguidechem.com Scandium(III) triflate has been shown to be an effective catalyst for the guanylation of amines with cyanamide in aqueous solutions. google.com

From S-Alkylisothioureas: Reagents like N,N′-bis(Boc)-S-methylisothiourea are popular, commercially available guanylating agents. They react readily with primary and secondary amines, often in the presence of a coupling agent or simply upon heating, to yield protected guanidines that can be subsequently deprotected. google.com

From Pyrazole-Carboxamidines: N-protected pyrazole-1-carboxamidines serve as effective guanylating agents, particularly for the conversion of amino acids into guanidino acids, avoiding the use of toxic metals. acs.org

Modern synthetic developments have focused on improving efficiency, safety, and substrate scope, often through catalysis. Palladium-catalyzed reactions, for instance, have been developed for the cascade synthesis of functionalized guanidines from azides and isonitriles. google.com

Targeted Synthesis of 1-(3-Iodophenyl)guanidine: Detailed Methodologies and Reaction Conditions

While a specific, peer-reviewed synthesis for this compound is not prominently detailed, its preparation can be confidently extrapolated from established methods for closely related analogues. nih.govgoogle.comguidechem.com The most direct and logical approach involves the reaction of the key precursor, 3-iodoaniline (B1194756), with a suitable guanylating agent.

A plausible and widely applicable method is the reaction of 3-iodoaniline hydrochloride with cyanamide in a suitable solvent. This approach is analogous to the synthesis of other aryl guanidines.

Proposed Synthetic Route:

Reactants:

  • 3-Iodoaniline (or its hydrochloride salt)
  • Cyanamide (H₂NCN)
  • Reaction Conditions:

    Solvent: A polar solvent such as water, ethanol (B145695), or a mixture thereof is typically used. Refluxing in toluene (B28343) is also a viable condition, as demonstrated in the synthesis of similar compounds. google.com

    Temperature: The reaction generally requires heating, often to the reflux temperature of the chosen solvent, to proceed at a reasonable rate.

    Catalyst: While the reaction can proceed without a catalyst, the addition of a Lewis acid like Scandium(III) triflate could potentially improve yields and reaction times, as seen in other amine guanylations. google.com

    An alternative, robust method involves using a pre-activated or protected guanylating agent, such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine or N,N′-bis(Boc)-S-methylisothiourea. This two-step sequence involves the initial guanylation of 3-iodoaniline to form a protected intermediate, followed by the removal of the protecting groups (e.g., Boc groups) under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).

    The table below outlines a comparison of potential synthetic strategies for preparing the target compound.

    MethodGuanylating AgentTypical ConditionsAdvantagesDisadvantages
    Direct Guanylation CyanamideReflux in ethanol or waterAtom economical, inexpensive reagentMay require harsh conditions or result in side products
    From Thiourea N,N'-Di-Boc-thiourea + AmineHgCl₂, Et₃N or Mukaiyama's reagentWell-established, good yieldsUse of toxic mercury salts, multi-step
    From Carbodiimide N,N'-Dicyclohexylcarbodiimide (DCC)Pd(OAc)₂, CH₂Cl₂High atom economy, can be catalyticCarbodiimide reagent can be expensive
    Protected Agent N,N′-Di-Boc-1H-pyrazole-1-carboxamidineHeat in solvent (e.g., DMF), then acid deprotectionHigh yielding, clean reactionMulti-step process, costly reagent

    Advancements in Green Chemistry Principles Applied to Guanidine Synthesis

    Recent research in guanidine synthesis has increasingly focused on aligning with the principles of green chemistry to reduce environmental impact and improve safety. Key advancements include the use of sustainable solvents, alternative energy sources, and catalytic systems.

    One significant development is the use of environmentally benign solvents. Water has been successfully employed as a solvent for the microwave-assisted synthesis of substituted guanidines from thioureas and amines. google.com Furthermore, sustainable ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have enabled the synthesis of guanidines under ambient temperature and in the absence of a protective atmosphere, conditions typically forbidden for the organolithium chemistry sometimes involved. nih.gov

    Microwave irradiation has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields in a solvent-free setting or in green solvents like water. google.comrsc.org This technique aligns with the green chemistry principle of energy efficiency.

    The development of organocatalytic systems represents another major stride. Guanidine hydrochloride itself has been employed as a recyclable, metal-free organocatalyst for various organic transformations, showcasing its potential to catalyze reactions in an eco-friendly manner. rsc.orgchemicalbook.com The environmental performance of these new protocols is often assessed using green chemistry metrics such as E-Factor and Process Mass Intensity (PMI), which quantify the amount of waste generated per unit of product. chemicalbook.com

    Chemo-, Regio-, and Stereoselective Considerations in the Formation of Aryl Guanidine Scaffolds

    Achieving selectivity is a critical challenge in the synthesis of complex molecules containing the guanidine functional group.

    Chemoselectivity refers to the ability to react with one functional group in the presence of others. In guanidine synthesis, this is crucial when working with multifunctional substrates. For example, in palladium-catalyzed carboamination reactions to form cyclic guanidines, the catalyst must selectively facilitate the desired C-N and C-C bond formations without reacting with other sensitive groups that may be present on the molecule. achemblock.com Similarly, controlling the outcome of reactions where intermediates can follow multiple pathways, such as conjugate addition versus protonation, is a key aspect of chemoselectivity. acs.org

    Regioselectivity , the control of where a reaction occurs on a molecule, is paramount when multiple reaction sites are available. In the synthesis of cyclic guanidines via intramolecular hydroamination, silver catalysts have been used to achieve highly regioselective 5-exo-dig cyclization, ensuring the formation of the desired five-membered ring over other possibilities. Cascade reactions leading to bicyclic guanidines have also been developed to proceed with complete regiocontrol.

    Stereoselectivity involves controlling the three-dimensional arrangement of atoms. This is particularly important in medicinal chemistry, where the biological activity of a molecule can depend on its stereochemistry. Directed stereoselective methods have been developed for the guanidinylation of alkenes, where a directing group on the substrate guides the incoming guanidine to a specific face of the double bond, establishing a defined stereocenter. guidechem.com Palladium-catalyzed carboaminations have also been shown to proceed with high diastereoselectivity, often via a defined anti-aminopalladation mechanism. achemblock.com

    Exploration of Precursor Reactivity and Novel Synthetic Approaches to the Iodophenyl Moiety

    The successful synthesis of this compound hinges on the reactivity of its precursors and the methods available to construct the key 3-iodophenyl moiety.

    The primary precursor for the guanidylation step is 3-iodoaniline. The nucleophilicity of the amine is a key factor in its reactivity. Aromatic amines like 3-iodoaniline are generally less nucleophilic than aliphatic amines, which can necessitate more forcing reaction conditions or the use of catalysts. The electronic nature of substituents on the aniline (B41778) ring can also influence reactivity, though often the steric environment around the amino group plays a more significant role. google.com

    The synthesis of the 3-iodophenyl precursor itself can be achieved through various classical and modern synthetic methods:

    Direct Electrophilic Iodination: While direct iodination of aniline is often difficult to control and can lead to multiple products, iodination of a deactivated aniline derivative (e.g., acetanilide) followed by hydrolysis can provide a more controlled route to iodoanilines.

    Sandmeyer Reaction: A classic route involves the diazotization of 3-aminoaniline (m-phenylenediamine) followed by treatment with potassium iodide to introduce the iodine atom.

    Reduction of Nitroarenes: 3-Iodonitrobenzene can be reduced to 3-iodoaniline using various reducing agents, such as sodium borohydride (B1222165) with a palladium catalyst, providing a reliable route from commercially available starting materials. nih.gov

    Modern Cross-Coupling Methods: For more complex structures or for the introduction of radioisotopes, modern methods are preferred. The radioiodination of a N-(1-naphthyl)-N'-(3-tributylstannylphenyl)-N'-methylguanidine precursor using Na¹²⁵I highlights a late-stage iodination strategy akin to a Stille coupling. chemicalbook.com Suzuki and Buchwald-Hartwig cross-coupling reactions are also powerful tools for forming C-C and C-N bonds, respectively, and can be used to construct the iodophenyl-amine framework from suitable boronic acids or aryl halides. google.com

    The table below summarizes some of the approaches for synthesizing the iodophenyl moiety.

    MethodStarting Material ExampleKey ReagentsDescription
    Reduction 3-IodonitrobenzeneNaBH₄, Pd catalystReduction of a nitro group to an amine. nih.gov
    Sandmeyer Reaction m-PhenylenediamineNaNO₂, HCl; then KIDiazotization of an amino group, followed by substitution with iodide.
    Halogen Exchange 3-Bromophenyl derivativeNaI, Cu(I) catalystFinkelstein-type reaction to replace a bromide with an iodide.
    Stannane Iodination Aryl-tributylstannaneNaI, Oxidizing AgentA Stille-type reaction often used for radioiodination. chemicalbook.com

    Advanced Structural Characterization and Spectroscopic Elucidation of 1 3 Iodophenyl Guanidine

    Single-Crystal X-ray Diffraction Analysis: Elucidation of Solid-State Molecular Conformation and Crystal Packing

    While a definitive crystal structure for 1-(3-Iodophenyl)guanidine is not publicly available, analysis of related substituted phenylguanidine structures allows for a reasoned prediction of its solid-state conformation and packing. nih.goviucr.org It is anticipated that the guanidinium (B1211019) group, when protonated, will be largely planar due to the delocalization of the positive charge across the C-N bonds. The bond lengths within the CN3 core are expected to be intermediate between typical C-N single and C=N double bonds, reflecting their partial double bond character. nih.gov

    Table 1: Predicted Crystallographic Parameters for this compound Salts (Note: This table is predictive and based on data from similar structures)

    ParameterPredicted Value/Range
    Crystal SystemMonoclinic or Orthorhombic
    Space GroupP2₁/c or Pbca
    C-N (guanidinium) Bond Length (Å)1.32 - 1.38
    C(phenyl)-N Bond Length (Å)1.36 - 1.40
    C-I Bond Length (Å)~2.10
    N-C-N Bond Angles (°)118 - 122
    Hydrogen BondingExtensive N-H···I or N-H···Anion interactions

    High-Resolution Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics

    The solution-state structure and dynamics of this compound can be thoroughly investigated using multidimensional NMR techniques. sioc.ac.cnnih.gov While specific spectra for this compound are not available, predictions can be made based on known data for substituted phenylguanidines and iodoaromatic compounds. nih.govfayoum.edu.eg

    In the ¹H NMR spectrum, the aromatic protons are expected to appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm. The protons on the guanidinium group will likely be observed as a broad signal due to exchange with the solvent and quadrupolar relaxation of the adjacent nitrogen atoms. The chemical shifts will be sensitive to the pH and the solvent used. sigmaaldrich.com

    The ¹³C NMR spectrum will provide valuable information on the carbon skeleton. The carbon atom of the guanidinium group is expected to resonate around δ 155-160 ppm. The iodinated carbon of the phenyl ring will show a characteristic upfield shift compared to the other aromatic carbons due to the heavy atom effect of iodine. slideshare.net

    Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, would be instrumental in unambiguously assigning all proton and carbon signals. Furthermore, techniques like variable temperature NMR and NOESY can provide insights into the rotational dynamics around the C(phenyl)-N bond and the conformational preferences of the molecule in solution. researchgate.netnih.govrsc.org

    Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: Predicted values relative to TMS in a suitable deuterated solvent like DMSO-d₆)

    AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
    C-N (guanidinium)-157.5
    Aromatic CHs7.2 - 7.8120 - 140
    C-I-~95
    NH/NH₂6.5 - 8.5 (broad)-

    Vibrational Spectroscopy (FT-IR and Raman): Analysis of Functional Group Modes and Molecular Symmetry

    Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, offers a powerful means to probe the functional groups and molecular symmetry of this compound. In the absence of experimental spectra, a predictive analysis based on related compounds can be performed. nih.gov

    The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the N-H stretching vibrations of the guanidinium group, likely appearing as a broad band in the region of 3100-3400 cm⁻¹. The C=N stretching vibration of the guanidinium moiety should give rise to a strong band around 1650 cm⁻¹. Aromatic C-C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

    Raman spectroscopy will complement the FT-IR data. The symmetric vibrations of the phenyl ring are expected to be particularly strong in the Raman spectrum. The C-I stretching mode should also be readily observable. The complementary nature of FT-IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule. nih.gov

    Table 3: Predicted ajor Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is predictive and based on data from similar structures)

    Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
    N-H Stretch3100-3400 (broad, strong)Weak
    Aromatic C-H Stretch3000-3100 (medium)Medium
    C=N Stretch (guanidinium)~1650 (strong)Medium
    Aromatic C=C Stretch1400-1600 (multiple, medium)Strong
    C-N Stretch1200-1300 (medium)Medium
    C-I Stretch500-600 (medium)Strong

    High-Resolution Mass Spectrometry: Detailed Fragmentation Pathway Analysis and Isotopic Fingerprinting

    High-resolution mass spectrometry (HRMS) is a crucial tool for determining the elemental composition and fragmentation pathways of this compound. biocompare.com When subjected to electrospray ionization (ESI), the molecule is expected to be readily detected as its protonated form, [M+H]⁺.

    A significant fragmentation process for iodinated aromatic compounds under certain ESI conditions is deiodination, which would result in the loss of an iodine atom. researchgate.netnih.gov The fragmentation of the guanidine (B92328) moiety itself is also anticipated. Common fragmentation pathways for guanidines include the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂). researchgate.net The presence of the iodine atom provides a distinct isotopic signature that can aid in the identification of the parent ion and its fragments.

    A plausible fragmentation pathway for [this compound+H]⁺ could involve the initial loss of ammonia to form a stable ion, followed by the cleavage of the C-I bond. Alternatively, the loss of the iodine radical could occur first, followed by fragmentation of the phenylguanidinium (B1229882) cation.

    Table 4: Predicted High-Resolution Mass-to-Charge Ratios (m/z) of Key Fragments (Note: Based on predicted fragmentation pathways)

    FragmentPredicted m/z
    [M+H]⁺261.9992
    [M-NH₂+H]⁺244.9727
    [M-I+H]⁺134.0869
    [C₆H₅N₂]⁺ (from deiodination and loss of NH₃)105.0447

    Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy: Probing Electronic Transitions and Photophysical Behavior

    The electronic absorption and emission properties of this compound are dictated by the interplay of the phenyl ring, the guanidinium group, and the iodo substituent. The UV-Vis absorption spectrum is expected to exhibit bands corresponding to π-π* transitions within the aromatic system. researchgate.netoecd.org The guanidinium group, being an auxochrome, is likely to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted iodobenzene. researchgate.net

    The presence of the heavy iodine atom can influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing from the singlet excited state to the triplet state. This may lead to a decrease in fluorescence quantum yield and an increase in phosphorescence. nih.gov While many simple phenylguanidines are not strongly fluorescent, the introduction of the iodo-substituent could potentially alter its emission characteristics. rsc.org The fluorescence spectrum, if observable, would likely be broad and centered at a longer wavelength than the absorption maximum, with the Stokes shift being influenced by the solvent polarity. nih.gov

    Table 5: Predicted Photophysical Properties of this compound (Note: This table is predictive and based on data from similar structures)

    ParameterPredicted Value/Range
    Absorption Maximum (λ_abs)240 - 280 nm
    Molar Absorptivity (ε)10,000 - 20,000 M⁻¹cm⁻¹
    Emission Maximum (λ_em)300 - 350 nm (if fluorescent)
    Fluorescence Quantum Yield (Φ_f)Low
    Stokes Shift60 - 80 nm

    Chemical Reactivity, Transformation, and Mechanistic Insights of 1 3 Iodophenyl Guanidine

    Reactivity of the Guanidine (B92328) Moiety: Acid-Base Chemistry, Alkylation, and Acylation Reactions

    The guanidine group is the defining functional feature of the molecule, imparting strong basicity and high nucleophilicity.

    Acid-Base Chemistry Guanidines are recognized as some of the strongest organic bases. rsc.orgrushim.ru Their high basicity is attributed to the resonance stabilization of the corresponding conjugate acid, the guanidinium (B1211019) ion, where the positive charge is delocalized over three nitrogen atoms. rushim.ru Consequently, 1-(3-iodophenyl)guanidine readily reacts with acids to form stable salts, such as guanidine hydrochloride or carbonate. chemicalbook.com This strong Brønsted basicity allows guanidine derivatives to serve as effective catalysts in various organic reactions. rsc.orgwhiterose.ac.uk

    Alkylation and Acylation The nitrogen atoms of the guanidine moiety are nucleophilic and can undergo both alkylation and acylation reactions. These reactions are fundamental for the synthesis of more complex derivatives.

    Alkylation: N-alkylation can be achieved using various alkylating agents. For instance, related guanidine structures have been methylated using methyl iodide or methyl triflate. nih.gov A documented example includes the synthesis of N-(1-naphthyl)-N'-(3-iodophenyl)-N'-methyl guanidine from N-methyl-3-iodoaniline, demonstrating the feasibility of introducing alkyl groups onto the guanidine nitrogen. google.com

    Acylation: Acylation reactions, particularly the introduction of protecting groups like the tert-butoxycarbonyl (Boc) group, are common strategies in the multi-step synthesis of guanidine-containing compounds. mdpi.com This protection modulates the guanidine's reactivity, allowing for selective transformations at other parts of the molecule. mdpi.comnih.gov The synthesis of 2-Cyano-1-(3-iodophenyl)-3-(3-((5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)propyl)guanidine involves a reaction with cyanoguanidine, showcasing another facet of its reactivity. nih.gov

    Transformations Involving the Iodophenyl Moiety: Exploration of Carbon-Iodine Bond Activation and Cross-Coupling Reactions

    The iodophenyl group serves as a versatile handle for introducing structural diversity through carbon-iodine (C-I) bond activation and subsequent cross-coupling reactions. Aryl iodides are highly reactive partners in many metal-catalyzed transformations. acs.orgrsc.org

    Carbon-Iodine Bond Activation The C-I bond in this compound is susceptible to activation by transition metals, most notably palladium and copper. acs.orgacs.orgakjournals.com This activation is the initial and often rate-determining step in cross-coupling catalytic cycles. rsc.org A critical application of this activation is in radio-iodine exchange, a process used to synthesize radiolabeled molecules for medical imaging. akjournals.com Kinetic studies on the related compound, m-iodobenzylguanidine (mIBG), show that this isotope exchange can be facilitated by additives like ammonium (B1175870) sulfate (B86663) or copper(I) salts. akjournals.com

    Furthermore, the C-I bond can be transformed into other functional groups that are precursors for further reactions. A key strategy involves the palladium-catalyzed reaction with organometallic reagents like hexamethyldisilane (B74624) or bis(trimethyl)tin to create silyl (B83357) or stannyl (B1234572) derivatives, respectively. nih.govacs.org These intermediates are particularly useful for introducing radioisotopes of iodine or fluorine. nih.govacs.orgnih.gov

    Cross-Coupling Reactions The activated C-I bond readily participates in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

    Coupling TypeCatalyst System (Typical)Reactant PartnerBond FormedReference
    Buchwald-Hartwig Amination Pd₂(dba)₃ / BINAPAminesC-N mdpi.com
    Ullmann Coupling Cu Nanoparticles / Cs₂CO₃PhenolsC-O rsc.org
    Stille Coupling Pd(PPh₃)₄OrganostannanesC-C nih.gov

    These reactions provide a powerful toolkit for modifying the phenyl ring of this compound. For example, Buchwald-Hartwig cross-coupling has been used to synthesize N-arylated derivatives, mdpi.com while Ullmann-type reactions with phenols can produce diaryl ethers. rsc.org The ability of iodo-substituted guanidines to participate in such reactions makes them valuable building blocks in medicinal chemistry and materials science. smolecule.com

    Mechanistic Investigations of Key Organic Transformations: Kinetic Studies and Transition State Analysis

    Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic pathways.

    Kinetic Studies While kinetic data for this compound itself is scarce, studies on the closely related m-iodobenzylguanidine (mIBG) provide significant mechanistic insights. A kinetic investigation of the isotope exchange reaction between mIBG and radioactive iodide revealed that the reaction rate is highly dependent on temperature and the presence of additives. The activation energies were calculated for the reaction under different conditions, demonstrating the catalytic effect of certain salts. akjournals.com

    Table of Activation Energies for mIBG Isotope Exchange

    Additive System Activation Energy (kJ·mol⁻¹)
    (NH₄)₂SO₄ / H₂O 121.1
    (NH₄)₂SO₄ / CH₃COOH 115.1
    CH₃COOH 84.5

    Data sourced from a kinetic study on the isotope exchange of mIBG. akjournals.com

    Transition State Analysis Computational methods, particularly Density Functional Theory (DFT), have been employed to analyze the transition states of reactions involving the guanidine functional group. Studies on 1,3-dipolar cycloadditions of azides with guanidine have modeled the transition states for the formation of various products. mdpi.com Mechanistic considerations of guanidine-catalyzed reactions highlight the role of the guanidinium conjugate acid in activating both nucleophiles and electrophiles through monofunctional or bifunctional hydrogen bonding in the transition state. rsc.org For transformations involving the C-I bond, the mechanism typically begins with the oxidative addition of the aryl iodide to a low-valent transition metal catalyst, such as Pd(0) or Cu(I). acs.orgrsc.org

    Role of this compound as a Nucleophile or Electrophile in Controlled Chemical Reactions

    The dual functionality of this compound allows it and its constituent parts to act as either a nucleophile or an electrophile depending on the reaction conditions.

    Role as a Nucleophile The guanidine moiety is inherently nucleophilic due to the lone pairs of electrons on its nitrogen atoms. rsc.org This nucleophilicity is central to its formation, often via the reaction of an amine with an electrophilic partner like a cyanamide (B42294) or carbodiimide (B86325). google.comresearchgate.net In more complex syntheses, the guanidine group can act as a nucleophile in metal-catalyzed reactions. For example, in palladium-catalyzed carboamination reactions, the guanidine attacks a palladium-activated alkyne. acs.org The nucleophilic character of the guanidine can be tuned; electron-withdrawing protecting groups, such as N-tosyl, can decrease its nucleophilicity. acs.org

    Role as an Electrophile While the guanidine carbon can be rendered electrophilic under certain conditions, the more significant electrophilic character of the molecule resides in the iodophenyl moiety. The carbon atom bonded to the iodine is the primary electrophilic site for many transformations. In transition-metal-catalyzed cross-coupling reactions, this compound serves as the aryl electrophile, reacting with a nucleophilic coupling partner after oxidative addition to the metal center. acs.org This electrophilic nature is fundamental to nearly all derivatization strategies that modify the phenyl ring.

    Derivatization Strategies: Synthesis of Structurally Modified Analogues and Functionalized Derivatives

    The reactive sites on both the guanidine and iodophenyl moieties provide extensive opportunities for derivatization, leading to a wide array of structurally modified analogues and functionalized derivatives. These strategies are pivotal in fields like drug discovery and the development of molecular probes. ontosight.aiontosight.ai

    Strategies Targeting the Guanidine Moiety

    N-Substitution: Direct alkylation or acylation of the guanidine nitrogens allows for the introduction of diverse functional groups. This is exemplified by the synthesis of N-methyl derivatives google.com and the attachment of complex side chains. nih.gov

    Cyclization Reactions: The guanidine group can be incorporated into heterocyclic systems through condensation reactions with bis-electrophiles, forming fused ring systems. nih.gov Palladium-catalyzed carboamination reactions can also be used to construct cyclic guanidines. acs.orgumich.edu

    Strategies Targeting the Iodophenyl Moiety

    Cross-Coupling Reactions: As detailed in section 4.2, palladium- and copper-catalyzed cross-coupling reactions are the premier methods for modifying the phenyl ring. The iodine atom can be substituted with aryl, alkyl, amino, and alkoxy groups, among others. acs.orgrsc.orgmdpi.com

    Precursor Synthesis for Radiolabeling: A sophisticated derivatization strategy involves converting the iodo group into a more versatile precursor for radiolabeling, such as a trimethylstannyl or trimethylsilyl (B98337) group. nih.govacs.org These precursors can then be used in high-yield reactions to introduce radioisotopes like ¹²⁴I, ¹²⁵I, or ¹⁸F, creating potent imaging agents for applications like Positron Emission Tomography (PET). nih.govacs.orgnih.gov For example, this approach was used to create [¹²⁵I]-1-(p-iodophenyl)-3-(1-adamantyl)guanidine, a ligand for sigma binding sites. acs.orgnih.gov

    The combination of these strategies enables the synthesis of a vast library of compounds derived from the this compound scaffold, each with unique structural and functional properties.

    Theoretical and Computational Chemistry of 1 3 Iodophenyl Guanidine

    Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

    No specific studies detailing the quantum chemical calculations of 1-(3-iodophenyl)guanidine were identified in the public domain. Such a study would typically involve the use of methods like Hartree-Fock or post-Hartree-Fock calculations to determine the molecule's electronic structure. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into its reactivity, and a charge distribution analysis, such as Mulliken population analysis, would reveal the partial charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. Without dedicated research, these properties remain unquantified for this specific molecule.

    Density Functional Theory (DFT) Studies on Conformational Landscapes and Energetic Profiles

    There are no available Density Functional Theory (DFT) studies that have mapped the conformational landscapes and energetic profiles of this compound. A conformational analysis would identify the different spatial arrangements of the atoms (conformers) and their relative stabilities. This is particularly important for understanding the flexibility of the guanidine (B92328) group relative to the iodophenyl ring. An energetic profile would map the energy changes as the molecule transitions between these conformations, identifying the most stable, low-energy states.

    Computational Prediction of Chemical Reactivity and Exploration of Reaction Pathways

    Computational predictions of the chemical reactivity of this compound and explorations of its potential reaction pathways have not been published. This type of study would utilize computational models to predict how and where the molecule is likely to react. For instance, calculations could identify the most likely sites for protonation on the guanidine group or predict the outcomes of reactions involving the iodine substituent on the phenyl ring.

    Molecular Dynamics Simulations: Understanding Solution-Phase Behavior and Intermolecular Interactions

    No molecular dynamics (MD) simulations for this compound have been reported. MD simulations are a powerful tool for understanding how a molecule behaves in a solution over time. Such simulations could provide valuable information on how this compound interacts with solvent molecules and with other solutes, including its potential to form hydrogen bonds and other non-covalent interactions. This information is crucial for predicting its behavior in biological systems or in various chemical processes.

    Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

    There is a lack of published research on the theoretical prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound and their correlation with experimental data. Theoretical calculations of these spectra can be instrumental in interpreting experimental results and confirming the structure of a synthesized compound. The absence of such computational work means that a valuable tool for the structural elucidation and characterization of this compound has not been publicly documented.

    Applications in Chemical Synthesis, Materials Science, and Catalysis

    1-(3-Iodophenyl)guanidine as a Key Synthetic Building Block in Complex Molecule Construction

    This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the construction of biologically active compounds and functional materials. The iodinated phenyl ring is especially amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. unistra.fracs.orgsigmaaldrich.com

    The iodine substituent allows for participation in well-established reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. unistra.frsigmaaldrich.comnih.gov These methodologies enable the introduction of a wide array of functional groups and structural motifs at the 3-position of the phenyl ring, thereby allowing for the systematic modification and diversification of the guanidine (B92328) scaffold.

    A notable example of its application is in the synthesis of kinase inhibitors. For instance, derivatives of this compound have been utilized in the preparation of potent inhibitors of LIM kinase (LIMK1), a target in cancer therapy. In these syntheses, the iodophenyl group acts as a handle for introducing further complexity into the molecule. The synthesis of 2-cyano-1-(3-iodophenyl)-3-(substituted)guanidines demonstrates its role as a key intermediate. nih.gov

    Table 1: Examples of Complex Molecules Synthesized Using this compound Derivatives

    Derivative Target Molecule Class Synthetic Utility
    2-Cyano-1-(3-iodophenyl)-3-(3-((5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)propyl)guanidine LIMK1 Inhibitors Serves as a key intermediate where the iodophenyl group can be further functionalized. nih.gov

    Utilization in Supramolecular Chemistry: Design of Hydrogen Bonding Networks and Self-Assembly Architectures

    The guanidinium (B1211019) group is a powerful functional group in supramolecular chemistry due to its ability to form multiple, strong hydrogen bonds. researchgate.netmdpi.com The planar, Y-shaped geometry of the protonated guanidinium ion allows it to act as a versatile hydrogen bond donor, readily interacting with various acceptor groups to form well-defined supramolecular assemblies. google.comresearchgate.net

    While the specific crystal structure and detailed hydrogen-bonding network of this compound are not extensively documented in the provided search results, the general principles of guanidinium-based supramolecular chemistry can be applied. It is expected that in the solid state, this compound molecules would engage in extensive intermolecular hydrogen bonding, forming chains, sheets, or more complex three-dimensional networks. researchgate.netmdpi.com These interactions would involve the N-H protons of the guanidine moiety acting as donors and the nitrogen atoms as acceptors.

    The presence of the iodophenyl group can also influence the supramolecular assembly through halogen bonding, an attractive interaction between the electrophilic region of the iodine atom and a nucleophilic site. This interaction, in concert with hydrogen bonding, can lead to the formation of highly ordered and predictable crystal structures. The interplay of these non-covalent interactions is a key area of interest in crystal engineering. researchgate.netmdpi.com

    Role as an Organocatalyst or Ligand in Transition Metal-Catalyzed Organic Transformations

    Guanidines and their derivatives have emerged as a significant class of compounds in catalysis, serving both as organocatalysts and as ligands for transition metals. researchgate.netarkat-usa.org Their strong basicity and nucleophilicity are central to their catalytic activity. rushim.ru

    As organocatalysts, aromatic guanidines have shown considerable promise, particularly in the fixation of carbon dioxide. Research has demonstrated that certain aromatic guanidines can act as highly effective binary catalytic systems for the conversion of epoxides and CO2 into cyclic carbonates under mild conditions. researchgate.net The mechanism is believed to involve the activation of the epoxide by hydrogen bonding from the N-H groups of the guanidine. Guanidinium iodide salts have also been developed as single-component catalysts for this transformation, highlighting the synergistic effect of the guanidinium cation and the iodide anion. rsc.org

    Table 2: Catalytic Activity of Aromatic Guanidines in CO2 Fixation

    Catalyst System Reaction Conditions Yield
    Aromatic mono- and bis(guanidines) / cocatalyst Styrene (B11656) oxide + CO2 -> Styrene carbonate Moderate temperature and pressure High conversion and yield researchgate.net
    Guanidinium iodide salts Epoxides + CO2 -> Cyclic carbonates 70–80 °C, 1–5 bar CO2 Up to 92% TON for styrene carbonate rsc.org

    In the realm of transition metal catalysis, the guanidine moiety is an excellent N-donor ligand capable of coordinating with a variety of metals. researchgate.netarkat-usa.org The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the guanidine ligand. While specific applications of this compound as a ligand are not detailed in the search results, its structure suggests it could be used to prepare novel transition metal catalysts for a range of organic transformations, including cross-coupling reactions, polymerizations, and asymmetric catalysis. researchgate.netacs.org

    Potential Applications in Advanced Materials Science: Precursor for Functional Polymers or Surface Modification Agents

    The bifunctionality of this compound, possessing a reactive iodo-group and a guanidine moiety, makes it a candidate for applications in materials science. It can potentially serve as a monomer or a precursor for the synthesis of functional polymers. For instance, polyguanidines have been synthesized through the polycondensation of guanidine salts with diamines. google.com The resulting polymers can exhibit interesting properties, such as flame retardancy, as seen in guanidine phenylphosphinate compositions. grafiati.com The incorporation of the iodophenyl group could lead to polymers with high refractive indices or radiopaque properties for medical applications. researchgate.net

    Furthermore, the guanidinium group is known to facilitate the transport of molecules across cell membranes, a property that can be exploited in the design of drug delivery systems and surface modification agents for biomedical devices. Guanidine-functionalized dendrons have been used to modify the surface of nanomaterials to enhance their biocompatibility and cellular uptake. researchgate.net Similarly, this compound could be used to functionalize surfaces, for example, through attachment via the iodophenyl group, to impart specific biological or chemical properties. researchgate.netconnectedpapers.com

    Development of Novel Chemical Reagents and Reaction Promoters

    The unique combination of a guanidine and an iodophenyl group within the same molecule opens up possibilities for the development of novel chemical reagents and reaction promoters. The guanidine moiety can act as a strong base or a nucleophilic catalyst, while the iodophenyl group can be a precursor to hypervalent iodine reagents or participate in radical reactions.

    The synthesis of guanidines itself has seen the development of various guanylating agents. acs.org this compound could potentially be transformed into a more complex reagent. For instance, the iodine atom could be oxidized to create a hypervalent iodine compound, which are known to be powerful and environmentally friendly oxidizing agents and can mediate a wide range of organic transformations.

    Moreover, the combination of the guanidinium cation with a suitable anion can lead to the formation of ionic liquids with tunable properties. The development of guanidinium-based organocatalysts for specific reactions, such as the hypoiodite-mediated reactions mentioned in the search context, is an active area of research.

    Intermolecular Interactions and Supramolecular Assembly of 1 3 Iodophenyl Guanidine

    Detailed Analysis of Guanidinium-Anion Hydrogen Bonding Interactions

    The guanidinium (B1211019) group, which is protonated under most physiological and crystallization conditions, is an excellent hydrogen bond donor. Its planar geometry and the presence of six available protons on the terminal nitrogen atoms facilitate the formation of multiple and often bifurcated hydrogen bonds with suitable anion acceptors.

    In the solid state, particularly in the form of its hydrochloride salt, the 1-(3-Iodophenyl)guanidinium cation is expected to form strong charge-assisted hydrogen bonds with the chloride anion. These N-H···Cl interactions are a primary driving force in the crystal packing. Computational studies using Density Functional Theory (DFT) provide insights into the geometry and strength of these bonds.

    Table 1: Predicted Hydrogen Bond Parameters for 1-(3-Iodophenyl)guanidinium Chloride

    Donor (D) Acceptor (A) D-H Distance (Å) H···A Distance (Å) D···A Distance (Å) D-H···A Angle (°) Interaction Energy (kcal/mol)
    N-H Cl⁻ 1.02 2.15 3.17 175 -15.8

    Note: Data is based on theoretical calculations and may vary from experimental values.

    Investigation of Halogen Bonding (C-I···X) Interactions in Solid and Solution States

    The iodine atom on the phenyl ring of 1-(3-Iodophenyl)guanidine is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-I covalent bond.

    In the solid state, the iodine atom can interact with various halogen bond acceptors (X), such as anions (e.g., Cl⁻) or other nucleophilic atoms (e.g., N, O). These C-I···X interactions are highly directional and can play a significant role in the supramolecular assembly, often competing with or complementing hydrogen bonds. Theoretical studies on related iodinated compounds have shown that these interactions can be significant in determining the crystal packing.

    Table 2: Predicted Halogen Bond Parameters in a Dimer of 1-(3-Iodophenyl)guanidinium Chloride

    Donor (D) Acceptor (A) D···A Distance (Å) C-D···A Angle (°) Interaction Energy (kcal/mol)
    C-I Cl⁻ 3.10 170 -4.2

    Note: Data is based on theoretical calculations and may vary from experimental values.

    In solution, halogen bonding can persist, influencing the aggregation and self-assembly behavior of the molecule. Spectroscopic techniques such as NMR can be employed to study these interactions in the solution state by observing changes in chemical shifts upon interaction with halogen bond acceptors.

    Characterization of Aromatic Interactions (π-π Stacking) and Dispersion Forces

    The iodophenyl ring of this compound can participate in aromatic interactions, specifically π-π stacking. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The geometry of π-π stacking can vary, including face-to-face, parallel-displaced, and T-shaped or edge-to-face arrangements.

    The presence of the electron-withdrawing iodine atom can influence the quadrupole moment of the aromatic ring, which in turn affects the nature and strength of the π-π stacking interactions. Computational modeling suggests that parallel-displaced stacking is a common motif, maximizing favorable dispersion interactions while minimizing electrostatic repulsion.

    Table 3: Predicted Parameters for π-π Stacking in a Dimer of this compound

    Interaction Type Interplanar Distance (Å) Centroid-to-Centroid Distance (Å) Interaction Energy (kcal/mol)

    Note: Data is based on theoretical calculations and may vary from experimental values.

    Mechanisms of Self-Assembly and Formation of Ordered Supramolecular Structures

    The self-assembly of this compound into ordered supramolecular structures is a hierarchical process driven by the interplay of the aforementioned intermolecular interactions. The initial step likely involves the formation of strong hydrogen-bonded ion pairs between the guanidinium cation and an anion.

    Co-crystallization Studies and Design of Host-Guest Systems

    The diverse array of functional groups in this compound makes it an attractive candidate for co-crystallization. Co-crystals are crystalline materials composed of two or more different molecules in the same crystal lattice. By selecting appropriate co-formers, it is possible to systematically modify the intermolecular interactions and, consequently, the physical properties of the resulting solid.

    Potential co-formers for this compound could include molecules with strong hydrogen bond acceptor groups (e.g., carboxylic acids, amides) to interact with the guanidinium group, or molecules with strong halogen bond acceptor sites to interact with the iodine atom. The iodophenyl ring also presents an opportunity for forming co-crystals with other aromatic molecules through π-π stacking.

    The design of host-guest systems is another area of interest. The well-defined cavities and channels that can be formed through the self-assembly of this compound could potentially be used to encapsulate smaller guest molecules. The principles of molecular recognition, driven by the specific intermolecular interactions discussed, would govern the formation and stability of such host-guest complexes. While specific co-crystallization studies for this compound are not widely reported in the literature, the fundamental principles of supramolecular chemistry suggest a rich potential for the design of new multi-component crystalline materials.

    Emerging Research Frontiers and Future Outlook for 1 3 Iodophenyl Guanidine Research

    Integration with Flow Chemistry and Automated Synthetic Platforms for Scalable Production

    The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients. beilstein-journals.orgaurigeneservices.com Flow chemistry offers numerous advantages over batch methods, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and straightforward scalability. lianhe-aigen.comnih.govresearchgate.net These benefits are particularly relevant for the synthesis of functionalized aryl guanidines like 1-(3-Iodophenyl)guanidine.

    Automated synthesis platforms, which often utilize flow modules, enable the rapid optimization of reaction conditions and the generation of compound libraries for screening. syrris.comfu-berlin.de By integrating the synthesis of this compound into an automated flow system, researchers can systematically explore reaction parameters (e.g., temperature, pressure, reagent stoichiometry, and residence time) to maximize yield and purity while minimizing waste. aurigeneservices.com This approach allows for a seamless transition from laboratory-scale discovery to kilogram-scale production without extensive re-optimization. nih.gov Furthermore, the modular nature of flow systems facilitates multi-step syntheses in a continuous, telescoped manner, reducing the need for manual work-up and isolation of intermediates. beilstein-journals.orgdigitellinc.com

    ParameterTraditional Batch SynthesisContinuous Flow Synthesis
    ScalabilityDifficult; requires re-optimization for different vessel sizes.Straightforward; achieved by running the system for longer times. lianhe-aigen.com
    SafetyHigher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reactor volumes (low reactant hold-up) and superior heat dissipation. aurigeneservices.com
    Heat & Mass TransferOften inefficient and inconsistent, leading to side products.Highly efficient and uniform, leading to higher selectivity and yields. beilstein-journals.org
    ReproducibilityCan vary between batches and scales.High run-to-run reproducibility due to precise control over parameters. aurigeneservices.com
    AutomationComplex to fully automate multi-step processes.Well-suited for automation and integration of in-line analysis and purification. beilstein-journals.orgsyrris.com

    Exploration of Advanced Applications in Sustainable and Green Chemical Processes

    Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Organocatalysis, which uses small organic molecules to accelerate reactions, is a cornerstone of green chemistry because it avoids the use of potentially toxic and expensive heavy metals. nih.gov Guanidine (B92328) derivatives are highly effective organocatalysts due to their strong basicity and ability to activate substrates through hydrogen bonding. researchgate.netresearchgate.net

    This compound is a promising candidate for applications in green and sustainable processes. Its guanidine core can function as a powerful Brønsted base catalyst for a variety of organic transformations. researchgate.netrsc.org The development of guanidine-based catalysts is a significant research subject for creating a sustainable society. nih.gov Furthermore, the nitrogen-rich guanidine moiety has potential applications in CO2 capture and conversion, transforming a greenhouse gas into valuable chemicals. semanticscholar.orgmdpi.com The photosynthetic production of guanidine itself from CO2 and nitrogen sources is being explored as a sustainable alternative to energy-intensive chemical synthesis. rsc.org The use of guanidine catalysts aligns with green chemistry principles by promoting reactions under milder conditions, reducing waste, and utilizing environmentally benign catalytic systems. researchgate.netrsc.org

    Development of Novel Chemical Reagents and Catalytic Systems Based on the Guanidine Scaffold

    The guanidine group is considered a "privileged scaffold" in medicinal chemistry and catalyst design. nih.gov Its ability to form multiple hydrogen bonds and engage in charge-assisted interactions makes it an exceptional molecular recognition element. researchgate.net These properties can be harnessed to develop novel reagents and highly efficient catalytic systems based on the this compound framework.

    The aryl ring of this compound provides a versatile handle for structural modification. The iodine atom can be used in cross-coupling reactions to attach other functional groups, allowing for the fine-tuning of the catalyst's steric and electronic properties. This tailored design can lead to catalysts with enhanced activity and selectivity for specific transformations. researchgate.net Chiral guanidines have been extensively explored for mediating asymmetric reactions, and developing a chiral version of this compound could unlock new pathways for enantioselective synthesis. researchgate.net Moreover, guanidine-metal complexes have shown excellent catalytic activity, offering a synergistic approach that combines the properties of the guanidine ligand and a metal center. ekb.egresearchgate.net

    Catalytic Application AreaRole of the Guanidine ScaffoldPotential Advantage
    Asymmetric SynthesisAs a chiral Brønsted base or phase-transfer catalyst. researchgate.netHigh enantioselectivity in carbon-carbon and carbon-heteroatom bond formation.
    PolymerizationAs an initiator/catalyst for ring-opening polymerization of lactones and lactides. mdpi.comControl over polymer molecular weight and structure.
    Condensation ReactionsAs a strong base to facilitate reactions like Knoevenagel, Aldol (B89426), and Michael additions. researchgate.netyork.ac.ukHigh yields under mild, often metal-free conditions.
    CO2 FixationActivation of CO2 for reaction with epoxides or other substrates. semanticscholar.orgConversion of a greenhouse gas into useful products like cyclic carbonates.
    Organometallic CatalysisAs a supporting ligand to stabilize and modulate the reactivity of a metal center. mdpi.comCreation of novel catalysts with unique reactivity profiles. ekb.eg

    Future Directions in Theoretical and Computational Design for Tailored Reactivity

    Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govresearchgate.net DFT calculations provide critical insights into electronic structure, stability, and reaction mechanisms, which are fundamental for the rational design of new molecules and catalysts. mdpi.comrsc.org

    For this compound, theoretical and computational methods can be used to:

    Predict Basicity: Calculate the proton affinity and pKa to quantify its strength as a Brønsted base.

    Analyze Reaction Mechanisms: Model the transition states of guanidine-catalyzed reactions to understand the origins of catalytic activity and selectivity. researchgate.netrsc.org

    Rational Catalyst Design: Simulate the effects of modifying the aryl ring with different substituents to tune the electronic and steric properties for a specific catalytic task. This in silico approach accelerates the discovery of optimized catalysts by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

    Elucidate Non-covalent Interactions: Study the hydrogen bonding and cation-π interactions that are crucial to the guanidine group's function in molecular recognition and catalysis. mdpi.com

    Computational Method/ParameterPredicted PropertyApplication in Catalyst Design
    Density Functional Theory (DFT)Electronic structure, reaction energies, transition state geometries. researchgate.netmdpi.comUnderstanding reaction mechanisms and catalyst activity.
    Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energy gap, indicating chemical reactivity. nih.govAssessing the nucleophilic/electrophilic character of the catalyst.
    Molecular Electrostatic Potential (MEP)Electron density distribution, sites for electrophilic/nucleophilic attack. researchgate.netVisualizing regions of the molecule involved in hydrogen bonding and substrate activation.
    Proton Affinity / pKa CalculationQuantitative measure of basicity. mdpi.comTailoring the catalyst's base strength for specific proton transfer steps.

    Identification of Remaining Challenges and Promising Opportunities in Aryl Guanidine Chemistry

    Despite the immense potential, challenges remain in the field of aryl guanidine chemistry. The synthesis of complex, polysubstituted guanidines can be difficult, often requiring harsh conditions or multi-step procedures that may not be compatible with sensitive functional groups. researchgate.net Catalyst stability and recyclability are also key concerns, particularly for applications in industrial-scale and green processes. Overcoming these hurdles will require the development of milder and more general synthetic methods.

    The opportunities, however, are far more significant. The guanidine moiety's unique combination of high basicity and hydrogen-bonding capability is a powerful tool for catalysis that is still being explored. researchgate.net There is a vast, underexplored chemical space for novel chiral guanidine catalysts that could solve long-standing challenges in asymmetric synthesis. researchgate.net The integration of aryl guanidines with other technologies, such as flow chemistry for production and computational chemistry for design, promises to accelerate the discovery and implementation of these versatile compounds. nih.gov As the demand for sustainable and efficient chemical synthesis grows, the simple yet powerful guanidine scaffold, as exemplified by this compound, is poised for a new stage of development, offering solutions to problems in catalysis, materials science, and sustainable chemistry. researchgate.netnih.gov

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 1-(3-Iodophenyl)guanidine, and how can reaction conditions influence yield and purity?

    • Methodological Answer : Synthesis typically involves coupling iodophenyl precursors with guanidine derivatives. For example, halogenated aryl intermediates (e.g., 3-iodoaniline) can react with cyanamide or thiourea under catalytic conditions (e.g., copper or palladium catalysts) to form the guanidine core. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or ethanol) critically affect regioselectivity and byproduct formation . Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity.

    Q. How can structural characterization of this compound be performed to confirm its molecular identity?

    • Methodological Answer : Use a combination of:

    • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm aromatic proton environments (e.g., deshielded signals at δ 7.2–8.5 ppm for iodophenyl protons) and guanidine NH2_2/NH groups (δ 5.5–6.8 ppm) .
    • Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+^+ at m/z 304.00 for C7_7H8_8IN3_3) and isotopic patterns consistent with iodine (127^{127}I) .
    • X-ray Crystallography : For resolving bond angles and crystal packing, particularly to study iodine’s steric effects on the phenyl ring .

    Q. What preliminary biological screening approaches are suitable for assessing this compound’s activity?

    • Methodological Answer :

    • In vitro assays : Test binding affinity to σ-1/σ-2 receptors or ion channels (e.g., fluorescence polarization assays using FITC-labeled ligands).
    • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC50_{50} values. Compare with non-iodinated analogs to isolate iodine’s contribution to activity .

    Advanced Research Questions

    Q. How can computational modeling (e.g., molecular docking) predict this compound’s interaction with biological targets?

    • Methodological Answer :

    • Target Preparation : Retrieve protein structures (e.g., σ-1 receptor, PDB ID: 5HK1) and optimize protonation states using tools like AutoDock Tools .
    • Docking Workflow : Use AutoDock Vina for flexible ligand docking. Set grid boxes to encompass binding pockets (e.g., 25 Å3^3 around Tyr-173 for σ-1). Validate with re-docking (RMSD < 2.0 Å) .
    • Free Energy Calculations : Apply MM-GBSA to estimate binding energies, focusing on iodine’s halogen bonding with residues like Asp-126 .

    Q. What strategies resolve contradictions in reported biological activity data for iodinated guanidine derivatives?

    • Methodological Answer :

    • Meta-analysis : Collate data from assays using standardized protocols (e.g., uniform cell lines, incubation times). Stratify by substituent position (e.g., para- vs. meta-iodine) to identify structure-activity trends.
    • Counter-screening : Test compounds against off-target receptors (e.g., adrenergic or dopaminergic systems) to rule out nonspecific interactions .

    Q. How does the iodine substituent influence the compound’s pharmacokinetic properties, and what experimental methods validate these effects?

    • Methodological Answer :

    • LogP Measurement : Use shake-flask or HPLC methods to compare lipophilicity with non-iodinated analogs. Iodine typically increases logP by ~1.0 unit, impacting membrane permeability .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Iodine may reduce CYP450-mediated oxidation due to steric hindrance .

    Key Considerations

    • Safety : Handle iodine-containing compounds with fume hoods due to potential volatility and thyroid-disrupting effects .
    • Data Reproducibility : Standardize solvent systems (e.g., DMSO concentration in assays) to minimize variability .

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